Chondroitin

Immunology Th1/Th2 Balance Glycobiology

Chondroitin sulfate (CS) is a sulfated glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine and glucuronic acid residues, naturally occurring as a major component of cartilage extracellular matrix. It is not a single molecular entity but rather a heterogeneous polysaccharide family, with its physicochemical properties—most critically molecular weight distribution, sulfation pattern (e.g., 4-O-sulfation vs.

Molecular Formula C14H21NO11
Molecular Weight 379.32 g/mol
CAS No. 9007-27-6
Cat. No. B13769445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondroitin
CAS9007-27-6
Molecular FormulaC14H21NO11
Molecular Weight379.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)O)O)O
InChIInChI=1S/C14H21NO11/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22)/t5-,7-,8+,9-,10+,11-,13-,14?/m1/s1
InChIKeyDLGJWSVWTWEWBJ-HGGSSLSASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chondroitin Sulfate (CAS 9007-27-6) Technical Procurement Guide: Structural Heterogeneity and Sourcing


Chondroitin sulfate (CS) is a sulfated glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine and glucuronic acid residues, naturally occurring as a major component of cartilage extracellular matrix [1]. It is not a single molecular entity but rather a heterogeneous polysaccharide family, with its physicochemical properties—most critically molecular weight distribution, sulfation pattern (e.g., 4-O-sulfation vs. 6-O-sulfation), and source organism—directly dictating its biological activity, purity profile, and therapeutic applicability [2].

Why Generic Chondroitin Sulfate Substitution Fails: Quantified Structural and Functional Disparities


Procurement based solely on the generic name 'chondroitin sulfate' is scientifically unsound, as material from different sources (bovine vs. porcine vs. marine) exhibits markedly different sulfation patterns and disaccharide compositions [1]. Crucially, these structural variations translate into quantifiable differences in biological function: some preparations demonstrate potent anti-inflammatory activity, while others show weak or even pro-inflammatory effects in standardized in vitro assays [2]. Therefore, selection must be driven by a precise specification of sulfation pattern (e.g., CS-A vs. CS-C), molecular weight range, and source, rather than relying on interchangeability within the CS class.

Quantitative Differentiation of Chondroitin Sulfate Against Structural Analogs and Clinical Alternatives


Sulfation Pattern Dictates Immunomodulatory Potency: CS-E vs. CS-A, CS-B, and CS-C

The sulfation pattern on the GalNAc residue is a critical determinant of Th1-promoting activity in murine splenocytes. Chondroitin sulfate E (CS-E), which contains the GlcA(beta1-3)GalNAc(4,6-O-disulfo) sequence, demonstrates superior potency in up-regulating antigen-specific Th1 immune responses. This activity follows a clear structural hierarchy: CS-E > CS-A > CS-C and CS-B [1].

Immunology Th1/Th2 Balance Glycobiology

Source-Dependent Hypoglycemic Activity: Shark and Porcine CS vs. Inactive Bovine CS

The α-amylase inhibitory activity of chondroitin sulfate is highly dependent on its biological source. Shark-derived CS and porcine-derived CS exhibit clear, quantifiable inhibition of α-amylase, with IC50 values of 11.97 mg/mL and 14.42 mg/mL, respectively. In stark contrast, bovine-derived CS shows almost no inhibitory effect in the same assay [1].

Metabolic Disease Enzyme Inhibition Carbohydrate Chemistry

Superior Radical Scavenging of CS-C Type (Marine) vs. CS-A Type (Terrestrial)

The position of the sulfate group (4-O vs. 6-O) on the GalNAc residue directly impacts antioxidant capacity. Chondroitin sulfate from tilapia head (predominantly CS-C type, 6-O-sulfation) demonstrates a significantly higher ABTS+ radical scavenging activity compared to bovine and chicken-derived CS (predominantly CS-A type, 4-O-sulfation). At a concentration of 4 mg/mL, tilapia CS achieves 90.72% ± 0.19% scavenging, whereas CS-A type materials from terrestrial sources show lower potency [1].

Antioxidant Marine Biotechnology Structural Biology

Enhanced Bioavailability of Low Molecular Weight Chondroitin Sulfate vs. High Molecular Weight Forms

The oral bioavailability of chondroitin sulfate is inversely correlated with its molecular weight. A human study directly comparing orally administered CS of varying molecular weights demonstrated that low molecular weight chondroitin sulfate oligosaccharides (CSOS, MW ~1,500-2,800 Da) exhibit significantly higher absorption than high molecular weight CS (HMWCS, MW ~70,000 Da). This was quantified by measuring exogenous CS in 24-hour urine as a parameter of intestinal absorption .

Pharmacokinetics Drug Delivery Oral Bioavailability

Differential Clinical Outcomes: CS Alone vs. Glucosamine for Knee Osteoarthritis

A systematic review and meta-analysis of 25 randomized controlled trials (RCTs) in knee osteoarthritis patients found distinct clinical benefit profiles for chondroitin sulfate versus glucosamine sulfate when used as monotherapies. Chondroitin sulfate monotherapy significantly reduced pain intensity and improved physical function, whereas glucosamine sulfate significantly reduced joint space narrowing but did not significantly affect pain or function [1].

Osteoarthritis Clinical Trial SYSADOA

Pharmaceutical-Grade CS Purity and Consistency vs. Nutraceutical-Grade Variability

There is a fundamental and quantifiable difference between pharmaceutical-grade and nutraceutical-grade chondroitin sulfate. Pharmaceutical-grade CS is subject to strict regulations ensuring high and standardized quality, with typical purity >99%. In contrast, analyses of nutraceutical-grade products reveal great variations in composition, purity, and even labeled content, with some products containing negligible CS or showing purity as low as 80% [1]. In vitro testing further shows that some nutraceutical samples exhibit weak or even pro-inflammatory effects, while pharmaceutical-grade samples consistently demonstrate anti-inflammatory activity [2].

Quality Control Regulatory Science Analytical Chemistry

Chondroitin Sulfate (9007-27-6): Evidence-Based Application Scenarios for Research and Industrial Procurement


Immunology Research: Th1 Polarization and L-Selectin Modulation

For studies investigating the modulation of T-helper cell balance or L-selectin-mediated lymphocyte trafficking, the procurement of Chondroitin Sulfate E (CS-E) or material enriched in 4,6-O-disulfated disaccharides is essential. As demonstrated in murine splenocyte models, CS-E exhibits significantly greater Th1-promoting activity compared to monosulfated variants like CS-A, CS-B, and CS-C [1]. This specific sulfation pattern is required for the observed biological effect, and substitution with more common CS-A or CS-C will not recapitulate the same immunological outcomes.

Metabolic Disease Research: Postprandial Glycemic Control Studies

Research programs targeting carbohydrate digestion and postprandial blood glucose regulation should specifically procure chondroitin sulfate derived from shark or porcine cartilage. In vitro enzyme assays show that shark and porcine CS inhibit α-amylase with IC50 values of 11.97 mg/mL and 14.42 mg/mL, respectively, whereas bovine CS is functionally inert in this context [1]. This activity has been validated in vivo, with oral administration of shark and porcine CS suppressing blood glucose in diabetic mouse models, confirming the functional necessity of source-specific material for this application [1].

Nutraceutical Formulation and Bioavailability Optimization

For the development of oral formulations where systemic absorption is a critical performance metric, low molecular weight chondroitin sulfate (LMWCS) or chondroitin sulfate oligosaccharides (CSOS) must be specified. Human pharmacokinetic data confirm that CSOS (MW 1,500-2,800 Da) exhibits significantly greater absorption and urinary excretion compared to conventional high molecular weight CS (MW ~70,000 Da) [1]. Furthermore, for antioxidant applications, marine-derived CS-C (e.g., from tilapia or shark) provides a quantifiable advantage in radical scavenging (e.g., 90.72% ABTS+ scavenging at 4 mg/mL) over terrestrial CS-A types [2].

Clinical Research and Therapeutic Development for Osteoarthritis

In designing clinical trials or therapeutic interventions for osteoarthritis, the choice between CS and glucosamine should be driven by the primary endpoint. Meta-analyses of RCTs indicate that CS monotherapy is effective for improving pain and physical function, whereas glucosamine sulfate monotherapy is not [1]. If the trial's objective is symptomatic relief, CS alone is the evidence-supported choice. Critically, only pharmaceutical-grade CS (>99% purity) should be procured, as nutraceutical-grade materials have been shown to exhibit extreme variability in composition and, in some cases, pro-inflammatory effects that could confound clinical outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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